(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol
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Overview
Description
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol is a type of sapogenin, which are aglycones (non-saccharide moieties) of saponins, a large family of natural products. Sapogenins contain steroid or other triterpene frameworks as their key organic feature. They are found in many species of plants and are derivatives of the steroid and triterpenoid groups in the form of their glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sapogenins, including (3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol, often involves the hydrolysis of saponins. This can be achieved through various methods such as acid hydrolysis, enzymatic hydrolysis, or microbial fermentation. Acid hydrolysis typically involves the use of hydrochloric acid or sulfuric acid under controlled conditions of temperature and time to break down the saponins into sapogenins .
Industrial Production Methods
Industrial production of sapogenins can involve the extraction of saponins from plant sources followed by hydrolysis. High-performance countercurrent chromatography (HPCCC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and purification of sapogenins. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol undergoes various chemical reactions, including:
Oxidation: Sapogenins can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert sapogenins into their corresponding alcohols.
Substitution: Sapogenins can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sapogenins can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of steroid hormones.
Biology: Studied for its role in plant defense mechanisms and interactions with microorganisms.
Medicine: Investigated for its potential immunomodulatory, anti-inflammatory, and hypoglycemic properties.
Mechanism of Action
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol exerts its effects through various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In the immune system, sapogenins can promote the growth and development of immune organs, regulate the activity of immune cells, and increase the secretion of immune-related cytokines and antibodies .
Comparison with Similar Compounds
Similar Compounds
- Diosgenin
- Hecogenin
- Tigogenin
- Neogitogenin
- Tokorogenin
Uniqueness
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol is unique due to its specific structural features and biological activities. While similar compounds like diosgenin and hecogenin also have steroidal frameworks, this compound may exhibit distinct biological activities and applications .
Properties
CAS No. |
11026-01-0 |
---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22-,23+,24+,27-,28-,29+,30+/m1/s1 |
InChI Key |
KNESISUQBYQIIU-VQZKCCIMSA-N |
SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C |
Origin of Product |
United States |
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